5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine
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Overview
Description
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as methanol and the addition of p-toluenesulfonic acid (TsOH) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction parameters such as temperature, pressure, and reaction time may be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The inhibition of these enzymes can result in reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine: This compound is a selective COX-2 inhibitor with similar anti-inflammatory properties.
5-(3-(Methylsulfonyl)phenyl)-3-(4-methylsulfonyl)phenylpyridine: This compound has been studied for its potential anti-malarial activity.
Uniqueness
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11ClN2O2S |
---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O2S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15) |
InChI Key |
OHMABNSULLRDKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N |
Origin of Product |
United States |
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